1-Boc-4-ethoxycarbonylmethoxypiperidine
Overview
Description
Synthesis Analysis
The synthesis of related piperidine derivatives often involves catalytic hydrogenation, chiral resolution, and protective group strategies, as seen in the synthesis of (S)-1-Boc-3-hydroxypiperidine from 3-hydroxypyridine using Rh/C catalysis and derivative reactions (Wang Junming, 2013). Additionally, orthogonally N-protected piperidines serve as scaffolds in combinatorial chemistry, synthesized through sequences involving nucleophilic aziridine ring opening and cycloaddition reactions (H. Schramm et al., 2010).
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated through X-ray crystallography, as demonstrated by the structural analysis of β-oligopeptides derived from piperidine precursors. These studies reveal the conformational preferences and hydrogen-bonded ring arrangements characteristic of these molecules (Stefan Abele et al., 1999).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, including coupling reactions for esterification and amidation, as well as transformations involving nucleophilic additions to cyclic N-acyliminium ions. The versatility of these compounds is highlighted by their application in peptide synthesis and the preparation of complex organic molecules (Kishore Thalluri et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of 1-Boc-4-ethoxycarbonylmethoxypiperidine in various solvents and conditions. These properties are often determined experimentally and are essential for the practical application of these compounds in synthetic chemistry.
Chemical Properties Analysis
The chemical properties of 1-Boc-4-ethoxycarbonylmethoxypiperidine, including reactivity, stability, and functional group compatibility, are key to its utility in organic synthesis. The protective Boc group, for example, allows for selective reactions at other sites of the molecule while preserving the integrity of the amine functionality (Joseph R. Lizza et al., 2018).
Scientific Research Applications
Organic Synthesis and Catalysis
1-Boc-4-ethoxycarbonylmethoxypiperidine and similar compounds have been utilized in various organic synthesis processes. For instance, N-acyliminium ions, including those derived from N-Boc-2-methoxypiperidine, have been used in the addition of carbon nucleophiles. This process, facilitated in an SDS/water medium, has yielded moderate to good yields of 2-substituted N-Boc pyrrolidines and piperidines (Camilo & Pilli, 2004). Additionally, orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine has been identified as a versatile building block in synthesizing 4-substituted 3-aminopiperidines, which are potential biologically active compounds (Schramm, Pavlova, Hoenke, & Christoffers, 2009).
Biocatalytic Processes
In the field of biocatalysis, (S)-N-Boc-3-hydroxypiperidine, a derivative of 1-Boc-4-ethoxycarbonylmethoxypiperidine, has been synthesized as a chiral intermediate for drug development. An NADPH-dependent reductase from Saccharomyces cerevisiae was used for the asymmetric reduction of N-Boc-piperidin-3-one to (S)-N-Boc-3-hydroxypiperidine, indicating its potential for industrial applications (Chen et al., 2017).
Polymer Chemistry
In polymer chemistry, tert-butoxycarbonyl (BOC) groups, which are structurally related to 1-Boc-4-ethoxycarbonylmethoxypiperidine, have been widely used for the protection of functional groups. The study of the thermal decomposition of methacrylate polymers containing BOC moiety highlights its role in organic synthesis and polymer materials chemistry (Jing, Suzuki, & Matsumoto, 2019).
Pharmacological Research
In pharmacological research, the synthesis of various derivatives of 1-Boc-4-ethoxycarbonylmethoxypiperidine has contributed to the development of biologically active compounds. For example, N-amination of amino acids and derivatives using N-Boc-O-tosyl hydroxylamine has led to the creation of modified peptides and biologically active heterocyclic derivatives (Baburaj & Thambidurai, 2012).
Electrochromic Materials
1-Boc-4-ethoxycarbonylmethoxypiperidine and related compounds have been employed in the development of electrochromic materials. For example, polyaniline derivatives substituted with tert-butyloxycarbonyl (boc) and terpyridine (tpy) substituent groups have been prepared and assembled into organized electrochromic films, showcasing their potential in electrochromic devices (Maier & Tieke, 2012).
properties
IUPAC Name |
tert-butyl 4-(2-ethoxy-2-oxoethoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-5-18-12(16)10-19-11-6-8-15(9-7-11)13(17)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTANMNWDTQXBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441189 | |
Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189889-45-0 | |
Record name | 1-Boc-4-ethoxycarbonylmethoxypiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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